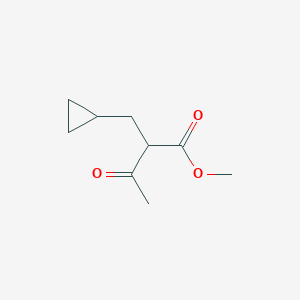
Methyl 2-(cyclopropylmethyl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(cyclopropylmethyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It features a cyclopropylmethyl group attached to a 3-oxobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylmethyl)-3-oxobutanoate typically involves the esterification of 2-(cyclopropylmethyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to achieve high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(cyclopropylmethyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(cyclopropylmethyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(cyclopropylmethyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(cyclopropylmethyl)-3-oxopentanoate
- Methyl 2-(cyclopropylmethyl)-3-oxobutanoate
- Ethyl 2-(cyclopropylmethyl)-3-oxobutanoate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its cyclopropylmethyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
methyl 2-(cyclopropylmethyl)-3-oxobutanoate |
InChI |
InChI=1S/C9H14O3/c1-6(10)8(9(11)12-2)5-7-3-4-7/h7-8H,3-5H2,1-2H3 |
Clave InChI |
HDBFTZDPCCHTEW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC1CC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















